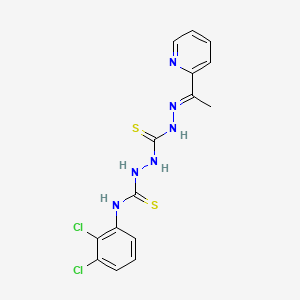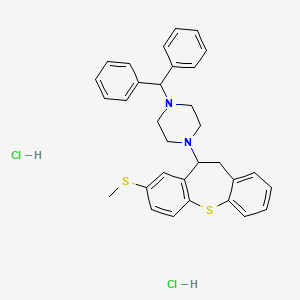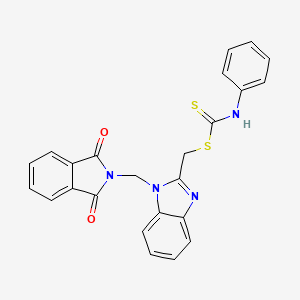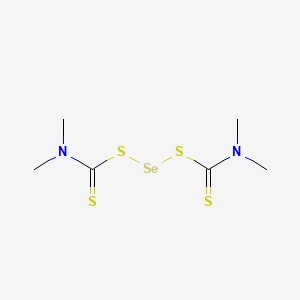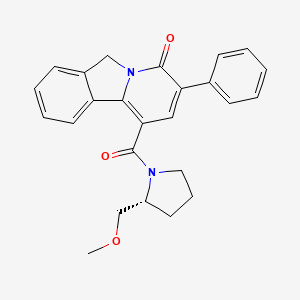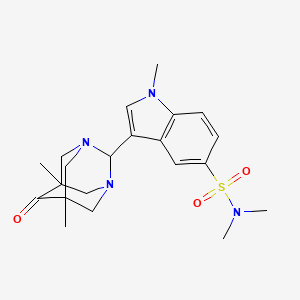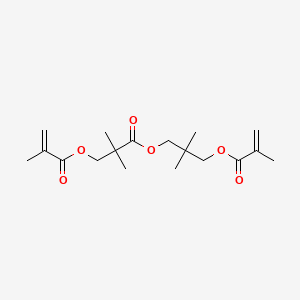
3-(2,2-Dimethyl-3-((2-methyl-1-oxoallyl)oxy)-1-oxopropoxy)-2,2-dimethylpropyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dimethyl-3-((2-methyl-1-oxoallyl)oxy)-1-oxopropoxy)-2,2-dimethylpropyl methacrylate is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-3-((2-methyl-1-oxoallyl)oxy)-1-oxopropoxy)-2,2-dimethylpropyl methacrylate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Dimethyl-3-((2-methyl-1-oxoallyl)oxy)-1-oxopropoxy)-2,2-dimethylpropyl methacrylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(2,2-Dimethyl-3-((2-methyl-1-oxoallyl)oxy)-1-oxopropoxy)-2,2-dimethylpropyl methacrylate has several scientific research applications, including:
Polymer Chemistry: It can be used as a monomer in the synthesis of advanced polymers with unique properties.
Materials Science: The compound’s structure allows for the creation of materials with specific mechanical and thermal properties.
Biomedical Research:
Mecanismo De Acción
The mechanism by which 3-(2,2-Dimethyl-3-((2-methyl-1-oxoallyl)oxy)-1-oxopropoxy)-2,2-dimethylpropyl methacrylate exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to polymerization, cross-linking, and other chemical processes. The exact molecular targets and pathways depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium methyl sulphate
- Diethylmethyl[2-[(2-methyl-1-oxoallyl)oxy]propyl]ammonium methyl sulphate
- Trimethyl[[(1-oxoallyl)amino]methyl]ammonium methyl sulphate
Uniqueness
Compared to these similar compounds, 3-(2,2-Dimethyl-3-((2-methyl-1-oxoallyl)oxy)-1-oxopropoxy)-2,2-dimethylpropyl methacrylate offers unique properties due to its specific functional groups and structural configuration. These unique properties make it particularly valuable in applications requiring precise control over chemical reactivity and material properties.
Propiedades
Número CAS |
31249-11-3 |
|---|---|
Fórmula molecular |
C18H28O6 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
[2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propyl] 2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propanoate |
InChI |
InChI=1S/C18H28O6/c1-12(2)14(19)22-9-17(5,6)10-24-16(21)18(7,8)11-23-15(20)13(3)4/h1,3,9-11H2,2,4-8H3 |
Clave InChI |
YGXCIBYSZZKUKK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC(C)(C)COC(=O)C(C)(C)COC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;2-[4-[2-(2-phenylsulfanylphenyl)ethanimidoyl]piperazin-1-yl]ethanol](/img/structure/B12710134.png)
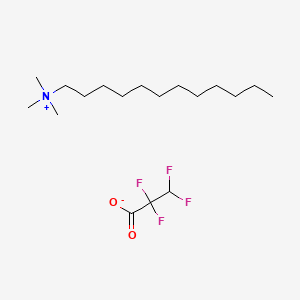
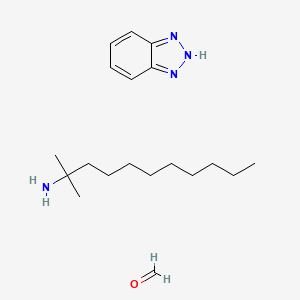
![[(3S,3aR,6S,6aS)-3-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710161.png)
